Heptadec-16-enenitrile
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Overview
Description
Heptadec-16-enenitrile is an organic compound with the molecular formula C17H31N It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptadec-16-enenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: Heptadec-16-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogenation with catalysts like palladium on carbon are commonly used.
Substitution: Reagents such as Grignard reagents can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagents used.
Scientific Research Applications
Heptadec-16-enenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptadec-16-enenitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
16-Heptadecynoic Acid: This compound has a similar aliphatic chain but features a triple bond and a carboxylic acid group.
1-Acetoxy-2,4-dihydroxy-heptadec-16-ene: This compound has similar structural features but includes additional functional groups like acetoxy and hydroxy groups.
Uniqueness: Heptadec-16-enenitrile is unique due to its specific combination of a long aliphatic chain and a cyano group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
118625-58-4 |
---|---|
Molecular Formula |
C17H31N |
Molecular Weight |
249.4 g/mol |
IUPAC Name |
heptadec-16-enenitrile |
InChI |
InChI=1S/C17H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2H,1,3-16H2 |
InChI Key |
BGNQYZIASUSURB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCC#N |
Origin of Product |
United States |
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